

synthesis and characterization of 3-(4-Nitrophenyl)pyridine

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pyridine

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An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)pyridine

This guide provides a comprehensive overview of the synthesis and characterization of **3-(4-Nitrophenyl)pyridine**, a key biaryl scaffold. The methodologies detailed herein are grounded in established chemical principles and are designed for practical application by researchers, scientists, and professionals in drug development. Our focus is on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction, offering insights into the causality behind experimental choices to ensure reproducible and reliable outcomes.

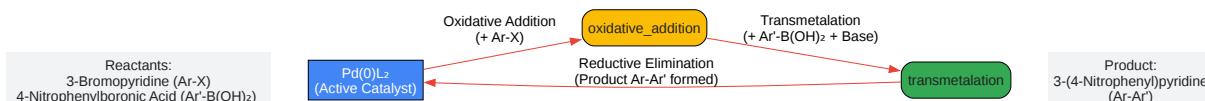
Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. The Suzuki-Miyaura reaction stands out as a highly efficient and versatile method for this purpose, utilizing a palladium catalyst to couple an organoboron species with an organohalide.^{[1][2]} For the synthesis of **3-(4-Nitrophenyl)pyridine**, this involves the coupling of a pyridine halide with a nitrophenyl boronic acid.

The Catalytic Cycle: Mechanism and Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.^{[2][3]}

- Oxidative Addition: The cycle begins with a catalytically active Palladium(0) complex. This species reacts with the organohalide (3-bromopyridine), inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II) and forms a new organopalladium complex.[3]
- Transmetalation: This step requires the activation of the organoboron compound (4-nitrophenylboronic acid) by a base. The base (e.g., K_2CO_3) reacts with the boronic acid to form a more nucleophilic boronate species.[1][4] This boronate then transfers its organic group (the 4-nitrophenyl moiety) to the Pd(II) complex, displacing the halide. This is the key bond-forming precursor step.[1]
- Reductive Elimination: The final step involves the two organic ligands on the Pd(II) complex coupling to form the desired product, **3-(4-Nitrophenyl)pyridine**. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol outlines a reliable method for the synthesis of **3-(4-Nitrophenyl)pyridine**. The choice of reagents and conditions is critical for success.

Materials and Reagents:

- 3-Bromopyridine
- 4-Nitrophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$]

- Potassium Carbonate (K_2CO_3), anhydrous
- 1,4-Dioxane, anhydrous
- Deionized Water, degassed
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Step-by-Step Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).[\[5\]](#)
- Catalyst Addition: Add the palladium catalyst, $Pd(PPh_3)_4$ (0.05 mmol, 5 mol%). The use of a phosphine-based palladium catalyst is common and effective for this type of coupling.[\[3\]](#)[\[5\]](#)
- Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[\[5\]](#) The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents. Degassing prevents oxidation of the $Pd(0)$ catalyst.
- Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C. The elevated temperature is necessary to drive the catalytic cycle efficiently.
- Monitoring Progress: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed (typically 12-24 hours).[\[5\]](#)

Workflow and Purification

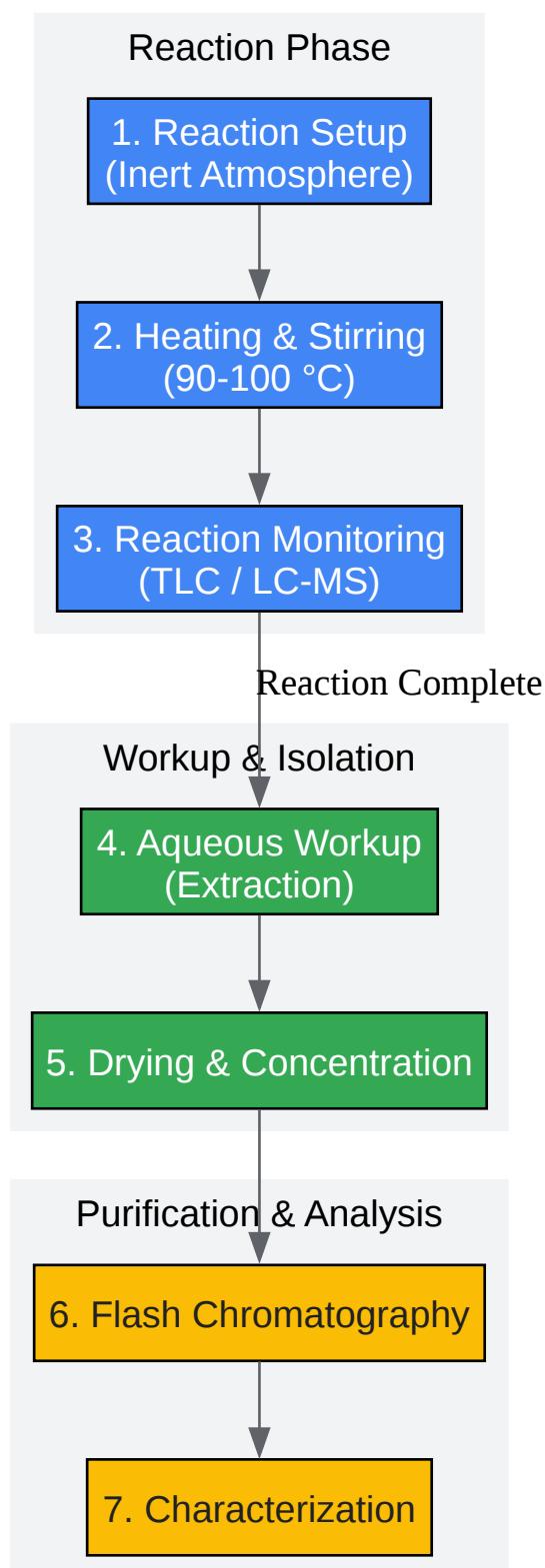
Post-reaction, a systematic workflow is essential to isolate and purify the target compound. Impurities can include unreacted starting materials, homocoupled byproducts, and residual catalyst.

Workup Procedure:

- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL).
- Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The washes remove the inorganic base and other water-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.^[5]

Purification:

- Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the product from impurities.



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Caption: Experimental workflow from reaction to characterization.

Comprehensive Characterization

Once purified, the identity and purity of **3-(4-Nitrophenyl)pyridine** must be confirmed through rigorous analytical techniques.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

Property	Value	Source(s)
Molecular Formula	$C_{11}H_8N_2O_2$	[6]
Molecular Weight	200.19 g/mol	[6]
Appearance	Expected to be a solid at room temperature	General
Boiling Point	364.6 °C at 760 mmHg	[7]
Melting Point	Not consistently reported; must be determined experimentally	[7][8]

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. The following tables outline the expected data from key analytical methods.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula.[9]

Parameter	Expected Value
Ionization Mode	ESI+
Calculated m/z [M+H] ⁺	201.06585
Elemental Composition	$C_{11}H_8N_2O_2$

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool for elucidating the precise molecular structure in solution.^[9] The expected chemical shifts (δ) are predicted based on the electronic environment of the protons and carbons.

^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.9 - 9.1	d or s	1H	Pyridine C2-H	Deshielded by adjacent nitrogen.
~ 8.6 - 8.8	d	1H	Pyridine C6-H	Deshielded by adjacent nitrogen.
~ 8.3 - 8.4	d	2H	Nitrophenyl C3'-H, C5'-H	Ortho to the strongly electron-withdrawing NO_2 group.
~ 7.8 - 8.0	d	2H	Nitrophenyl C2'-H, C6'-H	Meta to the NO_2 group.

| ~ 7.4 - 7.6 | dd | 1H | Pyridine C5-H | Coupled to C4-H and C6-H. |

^{13}C NMR (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 152	Pyridine C2, C6
~ 148	Nitrophenyl C4' (ipso-NO ₂)
~ 144	Nitrophenyl C1' (ipso-Py)
~ 135 - 138	Pyridine C4
~ 132	Pyridine C3 (ipso-Ph)
~ 128 - 130	Nitrophenyl C2', C6'
~ 124	Nitrophenyl C3', C5'

| ~ 123 | Pyridine C5 |

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